molecular formula C13H13NO4S2 B14378963 {[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid CAS No. 89597-65-9

{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid

Cat. No.: B14378963
CAS No.: 89597-65-9
M. Wt: 311.4 g/mol
InChI Key: PCVANGISUQDFJN-UHFFFAOYSA-N
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Description

{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a pyrrole ring, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the pyrrole ring is treated with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.

    Attachment of the Sulfanylacetic Acid Moiety: The final step involves the nucleophilic substitution reaction where the sulfonylated pyrrole is reacted with a suitable sulfanylacetic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, {[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structural features could be exploited to design inhibitors for specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery efforts.

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its functional groups allow for modifications that can tailor the properties of the resulting products.

Mechanism of Action

The mechanism of action of {[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Properties

CAS No.

89597-65-9

Molecular Formula

C13H13NO4S2

Molecular Weight

311.4 g/mol

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]sulfanylacetic acid

InChI

InChI=1S/C13H13NO4S2/c1-10-4-6-11(7-5-10)20(17,18)14-8-2-3-12(14)19-9-13(15)16/h2-8H,9H2,1H3,(H,15,16)

InChI Key

PCVANGISUQDFJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2SCC(=O)O

Origin of Product

United States

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